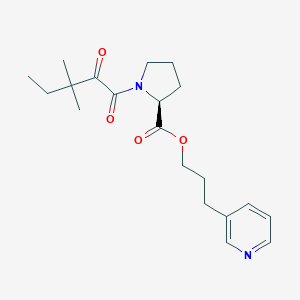
Ethyl caffeate
Overview
Description
Ethyl caffeate is a natural phenolic compound that has been isolated from various plants, including Bidens pilosa, which is used medicinally for treating inflammatory syndromes . It is structurally related to caffeic acid and is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . Ethyl caffeate has been studied for its effects on human health, particularly in the context of diseases such as diabetes, cancer, and inflammation-related disorders.
Synthesis Analysis
While the provided papers do not detail the synthesis of ethyl caffeate, they do discuss its isolation from natural sources. For instance, ethyl caffeate was isolated from Bidens pilosa and its structural activity was investigated . Additionally, a new caffeic ester was isolated from Incarvillea mairei var. granditlora, which suggests that similar methods could potentially be applied to the synthesis or isolation of ethyl caffeate .
Molecular Structure Analysis
The molecular structure of ethyl caffeate includes a catechol moiety and an α,β-unsaturated ester group, which are important for its biological activity . These structural features are essential for preventing NF-κB·DNA complex formation, which is part of its anti-inflammatory mechanism . The structure of ethyl caffeate allows it to interact with various biological targets, including enzymes and receptors, which contributes to its diverse pharmacological effects .
Chemical Reactions Analysis
Ethyl caffeate participates in various chemical reactions in biological systems. For example, it can suppress NF-κB activation and its downstream inflammatory mediators, such as iNOS and COX-2, by impairing the binding of NF-κB to its cis-acting element . In the context of antioxidation, a related compound, methyl caffeate, undergoes redox reactions and Diels-Alder reactions to form antioxidation products . These reactions are indicative of the potential pathways through which ethyl caffeate may exert its antioxidant effects.
Physical and Chemical Properties Analysis
Ethyl caffeate's physical and chemical properties contribute to its biological activities. Its ability to suppress the activation of NF-κB and its downstream mediators is indicative of its chemical reactivity . Moreover, its interactions with human pancreatic α-amylase, where it acts by disordering the polypeptide chain segments that make up the active site binding cleft, demonstrate its specific binding properties . The compound's solubility and stability in various solvents, such as ethyl lactate, may also be relevant for its extraction and use in pharmaceutical formulations .
Relevant Case Studies
Several studies have demonstrated the potential health benefits of ethyl caffeate. It has been shown to suppress NF-κB activation and inflammatory mediators in vitro and in mouse skin, suggesting its role in anti-inflammatory responses . Ethyl caffeate also exhibits antidiabetic properties by interacting with human pancreatic α-amylase, an antidiabetic target . In cancer research, ethyl caffeate has been shown to inhibit cell proliferation, migration, and invasion in human ovarian cancer cells, indicating its potential as an anticancer agent . Additionally, related compounds such as methyl caffeate have been studied for their anticancer activities in various cell lines, providing insights into the mechanisms of action that may also apply to ethyl caffeate .
Scientific Research Applications
1. Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling
- Application Summary: Ethyl caffeate (EC) has been found to inhibit AhR signaling, which is associated with its anti-allergic activity .
- Methods of Application: EC was found to inhibit AhR activation induced by AhR ligands in AhR signaling-reporter cells and mouse bone marrow-derived mast cells .
- Results: EC inhibited AhR-mediated potentiation of mast cell activation due to the intrinsic AhR activity in both the culture medium and normal mouse skin .
2. Suppression of NF-kappaB Activation
- Application Summary: EC suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 .
- Methods of Application: EC was found to suppress the lipopolysaccharide (LPS)-induced nitric oxide (NO) production, mRNA and protein expressions of inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages .
- Results: EC could inhibit NF-kappaB activation by impairing the binding of NF-kappaB to its cis-acting element .
3. Inhibition of Aldosterone Synthase (CYP11B2)
- Application Summary: EC is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone .
- Methods of Application: Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies were used to indicate that EC is a potential inhibitor of CYP11B2 .
- Results: The studies suggest that EC could be a potential inhibitor of CYP11B2, which plays a significant role in the regulation of blood pressure .
4. Prevention of Dimethylnitrosamine-Induced Liver Injury
- Application Summary: EC administered intraperitoneally in rats is able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury .
- Methods of Application: EC was administered intraperitoneally in rats previously exposed to dimethylnitrosamine .
- Results: EC was able to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury .
5. Treatment of Candida Albicans
- Application Summary: EC has a strong synergistic antifungal effect against azole-resistant strains of Candida albicans when combined with fluconazole (FLU) .
- Methods of Application: EC was combined with FLU for treatment against azole-resistant strains of Candida albicans .
- Results: The combination of EC and FLU exhibited efficacy against azole-resistant oropharyngeal candidiasis via the EFGR/JNK/c-JUN signaling pathway .
6. Antioxidant Properties
- Application Summary: Ethyl caffeate and its derivatives are known to possess antioxidant properties .
- Methods of Application: The antioxidant properties of ethyl caffeate can be studied using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results: Ethyl caffeate has been found to exhibit significant antioxidant activity in these assays, suggesting its potential role in preventing oxidative stress-related diseases .
7. Green Pigment Production
- Application Summary: Ethyl caffeate reacts with methylamine to produce green pigments .
- Methods of Application: The reaction between ethyl caffeate and methylamine can be carried out in a suitable solvent under controlled conditions .
- Results: The reaction results in the formation of green pigments, which can have potential applications in industries such as textiles, paints, and cosmetics .
8. Antioxidant Properties
- Application Summary: Ethyl caffeate and its derivatives are known to possess antioxidant properties . They can trap peroxy radicals and have higher antioxidant performance than BHT .
- Methods of Application: The antioxidant properties of ethyl caffeate can be studied using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results: Ethyl caffeate has been found to exhibit significant antioxidant activity in these assays, suggesting its potential role in preventing oxidative stress-related diseases .
9. Green Pigment Production
- Application Summary: Ethyl caffeate reacts with methylamine to produce green pigments .
- Methods of Application: The reaction between ethyl caffeate and methylamine can be carried out in a suitable solvent under controlled conditions .
- Results: The reaction results in the formation of green pigments, which can have potential applications in industries such as textiles, paints, and cosmetics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl caffeate | |
CAS RN |
66648-50-8, 102-37-4 | |
| Record name | Ethyl trans-caffeate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid ethyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




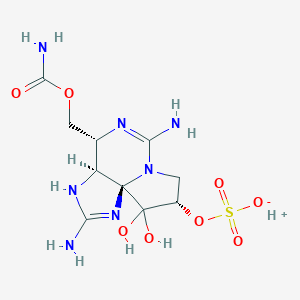

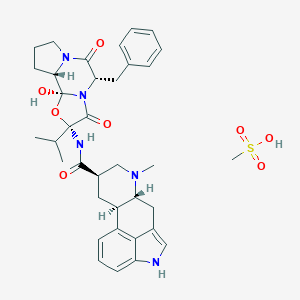
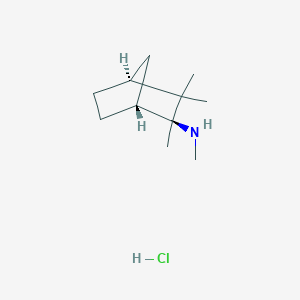
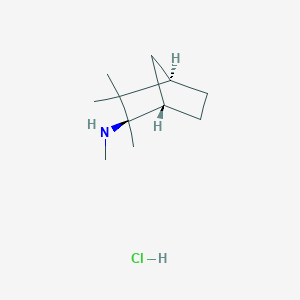



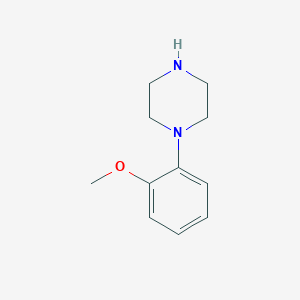
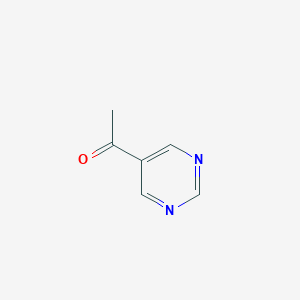
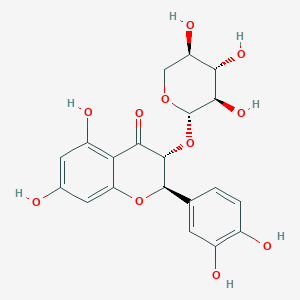
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
